molecular formula C10H13N3OS B1393275 6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1325303-62-5

6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B1393275
CAS No.: 1325303-62-5
M. Wt: 223.3 g/mol
InChI Key: QMNXEXISWVVQKM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidinone class, characterized by a bicyclic scaffold fused from pyrrole and pyrimidine rings. Key structural features include:

  • 6-Methyl group: Enhances hydrophobicity and influences electronic distribution.
  • 3-Isopropyl substituent: A bulky alkyl group that may affect steric interactions and binding affinity.

Molecular Formula: C₁₀H₁₃N₃OS
The compound is listed in chemical databases with high purity (>90%) and is used in drug discovery and materials science .

Properties

IUPAC Name

6-methyl-3-propan-2-yl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-5(2)13-9(14)8-7(12-10(13)15)4-6(3)11-8/h4-5,11H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNXEXISWVVQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=S)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound can be synthesized through various methods including the use of thioamide derivatives and subsequent cyclization reactions. Detailed synthetic routes can be found in literature sources .

Anticancer Properties

Recent studies have indicated that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines such as HeLa and L363 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that thienopyrimidine derivatives exhibit activity against Plasmodium falciparum and other pathogens. For example, some derivatives displayed IC50 values ranging from 1.46 to 5.74 μM against malaria parasites . The presence of specific substituents on the pyrimidine ring significantly affects their biological efficacy.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substitutions on the pyrimidine ring for enhancing biological activity. Modifications at positions 2 and 4 of the pyrimidine scaffold were found to influence both potency and selectivity against different biological targets .

Substituent Position Effect on Activity
Methyl6Increased potency
Chlorine4Moderate potency loss
Phenyl3Maintained activity

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antiplasmodial Activity : A study by Weidner et al. demonstrated that thienopyrimidine derivatives could reduce parasitemia significantly in vivo when administered orally .
  • Anticancer Mechanisms : Research has shown that certain derivatives induce apoptosis in cancer cells by blocking specific kinases involved in cell division .

Scientific Research Applications

Medicinal Chemistry Applications

1. Myeloperoxidase Inhibition

Research indicates that derivatives of 6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one exhibit potent inhibitory activity against myeloperoxidase (MPO), an enzyme linked to cardiovascular diseases. The inhibition of MPO can lead to therapeutic benefits in preventing oxidative stress-related damage in cardiovascular disorders. For instance, a study highlighted the efficacy of these compounds as potential treatments for heart diseases by reducing inflammation and oxidative stress associated with MPO activity .

2. Antioxidant Properties

The compound has shown promising antioxidant activities. Research on similar thioxo derivatives suggests that they can scavenge free radicals and mitigate oxidative damage in biological systems. This property is crucial for developing therapies aimed at conditions exacerbated by oxidative stress, such as neurodegenerative diseases and certain cancers .

3. Antimicrobial Activities

Preliminary studies have indicated that compounds related to this compound possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing potential as leads for new antimicrobial agents .

Synthesis and Structural Variations

The synthesis of this compound often involves multi-step reactions that can yield various derivatives with modified biological activities. For example, researchers have successfully synthesized related thioxo derivatives through the Biginelli reaction and other condensation methods . These synthetic pathways allow for the exploration of structure-activity relationships (SAR) that can enhance the desired biological effects.

Case Study 1: Cardiovascular Applications

In a clinical setting, a derivative of this compound was evaluated for its effectiveness in reducing myocardial infarction risk in animal models. The study demonstrated a significant reduction in inflammatory markers and improved cardiac function post-treatment compared to control groups .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capabilities of several thioxo derivatives against standard antioxidants like ascorbic acid. The results showed that certain derivatives exhibited superior radical scavenging activity, suggesting their potential use in formulations aimed at oxidative stress-related conditions .

Data Tables

Application Area Activity Reference
Myeloperoxidase InhibitionSignificant reduction in MPO activity
Antioxidant PropertiesHigh radical scavenging ability
Antimicrobial ActivitiesEffective against multiple pathogens

Comparison with Similar Compounds

Substituent Variations in the Pyrrolo[3,2-d]Pyrimidinone Scaffold

The biological and physicochemical properties of this class are highly dependent on substituent positions and types. Below is a comparative analysis:

Compound Name Substituents Key Features Biological Activity/Applications References
Target Compound :
6-Methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 6-Methyl
- 3-Isopropyl
- 2-Thioxo
High hydrophobicity; potential enzyme inhibition due to thioxo group Research chemical; drug development
Verdiperstat (AZD3241) :
1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 1-Isopropoxyethyl
- 2-Thioxo
Improved solubility due to ether linkage; myeloperoxidase (MPO) inhibitor Phase III for multiple system atrophy (MSA) and ALS
3-(2-Methoxybenzyl)-7-Phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one - 3-(2-Methoxybenzyl)
- 7-Phenyl
- 2-Thioxo
Aromatic substituents enhance π-π stacking; unconfirmed biological activity Research chemical
Molecule 8 (UEB) :
(S)-1-(2-(Amino(phenyl)methyl)benzyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 1-Benzyl with chiral center
- 2-Thioxo
Chiral structure; potential for targeted binding Confidential ligand in drug discovery
6-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one - 6-Methyl
- No thioxo or isopropyl
Simpler structure; lacks sulfur reactivity Intermediate in synthesis

Structural Impact on Physicochemical Properties

  • Solubility :

    • The target compound’s isopropyl group increases hydrophobicity compared to Verdiperstat’s isopropoxyethyl ether, which introduces polarity .
    • Aromatic derivatives (e.g., 7-phenyl in ) further reduce solubility due to planar hydrophobic groups .
  • Reactivity: The 2-thioxo group in the target compound and Verdiperstat enables hydrogen bonding and redox interactions, critical for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

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